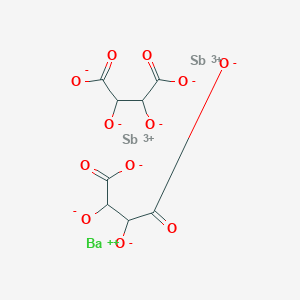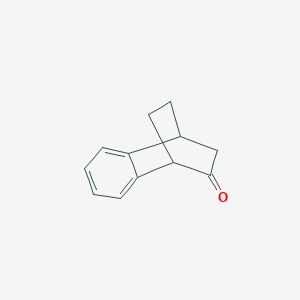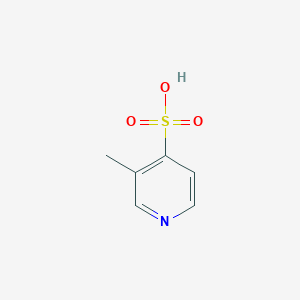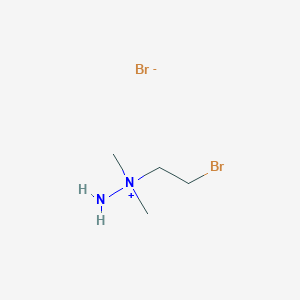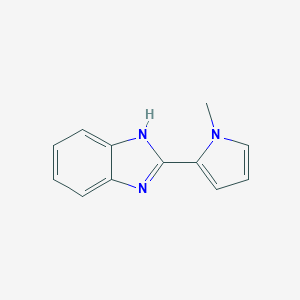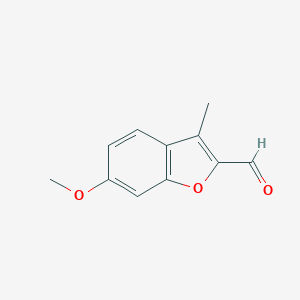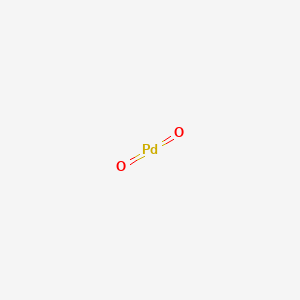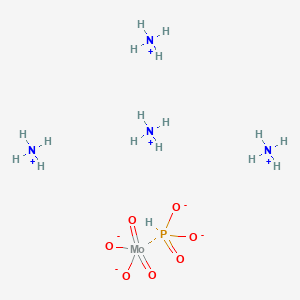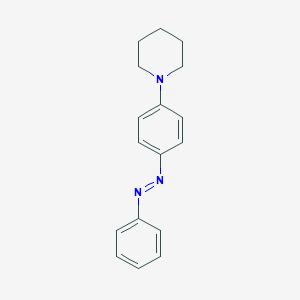
1-(p-(Phenylazo)phenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-(Phenylazo)phenyl)piperidine, also known as PAPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the azobenzene family and has a molecular weight of 276.4 g/mol. PAPP is a yellow to orange crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Mecanismo De Acción
The mechanism of action of 1-(p-(Phenylazo)phenyl)piperidine is not well understood. However, it is believed that 1-(p-(Phenylazo)phenyl)piperidine acts as a photoisomerizable ligand for GPCRs. This means that 1-(p-(Phenylazo)phenyl)piperidine can change its shape upon exposure to light, which can then activate or inhibit the GPCR.
Efectos Bioquímicos Y Fisiológicos
1-(p-(Phenylazo)phenyl)piperidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(p-(Phenylazo)phenyl)piperidine can activate or inhibit GPCRs, depending on the wavelength of light used. 1-(p-(Phenylazo)phenyl)piperidine has also been shown to affect the activity of ion channels and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(p-(Phenylazo)phenyl)piperidine in lab experiments is that it is a relatively simple compound to synthesize. 1-(p-(Phenylazo)phenyl)piperidine is also highly soluble in organic solvents, which makes it easy to work with. However, one limitation of using 1-(p-(Phenylazo)phenyl)piperidine is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 1-(p-(Phenylazo)phenyl)piperidine. One area of research is to further investigate the mechanism of action of 1-(p-(Phenylazo)phenyl)piperidine. This could involve using advanced imaging techniques to visualize the binding of 1-(p-(Phenylazo)phenyl)piperidine to GPCRs. Another area of research is to explore the potential therapeutic applications of 1-(p-(Phenylazo)phenyl)piperidine. For example, 1-(p-(Phenylazo)phenyl)piperidine could be used as a tool to develop drugs that target specific GPCRs. Finally, researchers could investigate the use of 1-(p-(Phenylazo)phenyl)piperidine in optogenetics, which is a technique that uses light to control the activity of cells in the brain.
Métodos De Síntesis
The synthesis of 1-(p-(Phenylazo)phenyl)piperidine is a multistep process that involves the reaction of p-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This salt is then coupled with p-phenylenediamine in the presence of sodium acetate to form the azobenzene derivative. Finally, the azobenzene derivative is reduced with sodium borohydride to form 1-(p-(Phenylazo)phenyl)piperidine.
Aplicaciones Científicas De Investigación
1-(p-(Phenylazo)phenyl)piperidine has been used in a variety of scientific research applications. One of the most significant uses of 1-(p-(Phenylazo)phenyl)piperidine is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that are involved in a wide range of physiological processes, including vision, smell, and hormone regulation. 1-(p-(Phenylazo)phenyl)piperidine has been used as a tool to study the binding and activation of GPCRs.
Propiedades
Número CAS |
10282-35-6 |
|---|---|
Nombre del producto |
1-(p-(Phenylazo)phenyl)piperidine |
Fórmula molecular |
C17H19N3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
phenyl-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H19N3/c1-3-7-15(8-4-1)18-19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2 |
Clave InChI |
PYSGWVDDUWPEEC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Sinónimos |
4-N-PIPERIDINYLAZOBENZENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




